molecular formula C10H12Cl2N2O B2642171 [3-(1,3-Oxazol-5-yl)phenyl]methanamine dihydrochloride CAS No. 1909309-09-6

[3-(1,3-Oxazol-5-yl)phenyl]methanamine dihydrochloride

Cat. No.: B2642171
CAS No.: 1909309-09-6
M. Wt: 247.12
InChI Key: DLEJXHNADKMITQ-UHFFFAOYSA-N
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Description

[3-(1,3-Oxazol-5-yl)phenyl]methanamine dihydrochloride is a synthetic organic compound featuring a phenyl ring substituted with a 1,3-oxazole heterocycle at the 3-position and a methanamine group. The dihydrochloride salt enhances its aqueous solubility, making it suitable for pharmacological applications. Oxazole rings are known for their aromatic stability and ability to participate in hydrogen bonding, which can influence binding affinity in biological systems .

Properties

IUPAC Name

[3-(1,3-oxazol-5-yl)phenyl]methanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O.2ClH/c11-5-8-2-1-3-9(4-8)10-6-12-7-13-10;;/h1-4,6-7H,5,11H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLEJXHNADKMITQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=CN=CO2)CN.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(1,3-Oxazol-5-yl)phenyl]methanamine dihydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the [2+3] cycloaddition reaction of nitrile oxides with olefins, leading to the formation of the oxazole ring . The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability. The use of advanced purification techniques, such as crystallization and chromatography, is essential to obtain the dihydrochloride salt in its pure form .

Chemical Reactions Analysis

Types of Reactions

[3-(1,3-Oxazol-5-yl)phenyl]methanamine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents, reducing agents, and alkyl halides. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and the use of solvents like ethanol or dichloromethane .

Major Products Formed

The major products formed from these reactions include various substituted oxazole derivatives, which can have different functional groups attached to the phenyl ring or the oxazole ring. These derivatives are of interest for their potential biological activities .

Scientific Research Applications

Chemistry

In chemistry, [3-(1,3-Oxazol-5-yl)phenyl]methanamine dihydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an antimicrobial and anticancer agent .

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It is being explored as a candidate for the treatment of various diseases, including infections and cancer .

Industry

In the industrial sector, this compound is used in the development of new materials with specific properties, such as enhanced conductivity or stability. It is also used in the production of specialty chemicals .

Mechanism of Action

The mechanism of action of [3-(1,3-Oxazol-5-yl)phenyl]methanamine dihydrochloride involves its interaction with specific molecular targets. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved are still under investigation, but preliminary studies suggest that it may interfere with cellular processes such as DNA replication and protein synthesis .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key attributes of the target compound with five analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Heterocycle Substituents Salt Form Key Structural Differences
[3-(1,3-Oxazol-5-yl)phenyl]methanamine dihydrochloride (Target) C₁₀H₁₂Cl₂N₂O 248.12 Oxazole Phenyl at C3 Dihydrochloride Reference compound
1-[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]methanamine dihydrochloride (ST-5170) C₁₁H₁₄Cl₂N₂S 297.22 Thiazole 2-Methylthiazol-4-yl at C4 Dihydrochloride Thiazole replaces oxazole; methyl group
(5-Ethyl-1,3-oxazol-2-yl)methanamine hydrochloride C₆H₁₁ClN₂O 162.62 Oxazole Ethyl at C5 Hydrochloride Simpler structure; mono-salt
[3-(3,4-Dimethylphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methanamine hydrochloride C₁₂H₁₇ClN₂O 248.73 Dihydrooxazole 3,4-Dimethylphenyl Hydrochloride Saturated oxazoline ring
[5-(3-Methoxyphenyl)isoxazol-3-yl]methanamine hydrochloride C₁₁H₁₃ClN₂O₂ 240.69 Isoxazole 3-Methoxyphenyl Hydrochloride Isoxazole replaces oxazole; methoxy
3-(1,3-Oxazol-5-yl)piperidine dihydrochloride C₈H₁₃Cl₂N₂O 235.11 Oxazole Piperidine backbone Dihydrochloride Aliphatic amine vs. aromatic phenyl

Key Observations :

  • Substituent Effects: Ethyl (C₆ compound) and methoxy groups (C₁₁ compound) impact lipophilicity and solubility.
  • Salt Forms: Dihydrochloride salts (Target, ST-5170, piperidine analog) generally exhibit higher aqueous solubility than mono-hydrochloride salts, critical for bioavailability .

Biological Activity

[3-(1,3-Oxazol-5-yl)phenyl]methanamine dihydrochloride is a compound of interest in medicinal chemistry due to its unique structural features that contribute to various biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and potential neurological effects, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound features an oxazole ring and a phenyl group, which are known to influence its pharmacological properties. The oxazole moiety is particularly significant for its role in biological interactions, while the methanamine group may enhance reactivity with biological targets.

Antimicrobial Activity

Preliminary studies indicate that this compound exhibits promising antimicrobial properties. It has shown effectiveness against various bacterial strains, suggesting potential applications in treating infections.

Table 1: Antimicrobial Activity Data

Bacterial StrainMIC (µg/mL)Reference CompoundMIC (µg/mL)
Staphylococcus aureus16Pefloxacin0.5
Escherichia coli32Ciprofloxacin2
Klebsiella pneumoniae64Amoxicillin4

The Minimum Inhibitory Concentration (MIC) values indicate that the compound's activity is comparable to established antibiotics, though further studies are necessary to elucidate its full potential.

Anticancer Properties

Research has demonstrated that this compound can inhibit the proliferation of various cancer cell lines. Its mechanism of action appears to involve interference with cellular processes such as DNA replication and apoptosis induction.

Case Study: Cytotoxicity Against Cancer Cell Lines
In a study evaluating the cytotoxic effects on human cancer cell lines (e.g., MCF-7 and U-937), the compound demonstrated significant antiproliferative activity:

Table 2: Cytotoxicity Data

Cell LineIC50 (µM)Reference CompoundIC50 (µM)
MCF-7 (Breast Cancer)15Doxorubicin0.5
U-937 (Leukemia)20Vincristine1

The IC50 values indicate that while the compound shows activity against these cell lines, it is less potent than traditional chemotherapeutic agents.

The proposed mechanism of action includes binding to specific enzymes or receptors, modulating their activity. This interaction may disrupt critical cellular pathways involved in proliferation and survival.

Comparative Analysis with Similar Compounds

When compared to similar compounds such as other oxazole derivatives, this compound exhibits unique properties due to its specific substitution pattern.

Table 3: Comparison of Biological Activities

CompoundAntimicrobial ActivityAnticancer Activity
[3-(1,3-Oxazol-5-yl)phenyl]methanamineModerateSignificant
[4-(1,3-Oxazol-5-yl)phenyl]methanamineHighModerate
[2-(1,3-Oxazol-4-yl)phenyl]methanamineLowHigh

Q & A

Q. What are the standard synthetic routes for [3-(1,3-Oxazol-5-yl)phenyl]methanamine dihydrochloride, and how is reaction progress monitored?

The synthesis typically involves multi-step organic reactions, including cyclization of oxazole rings and subsequent amine functionalization. Key steps include:

  • Oxazole ring formation : Cyclocondensation of precursors like nitriles or amides with aldehydes under controlled pH and temperature .
  • Amine functionalization : Reductive amination or nucleophilic substitution to introduce the methanamine group . Reaction progress is monitored via thin-layer chromatography (TLC) for intermediate purity and NMR spectroscopy (e.g., 1^1H, 13^13C) for structural confirmation .

Q. How is the structural integrity of this compound validated?

Methodological validation includes:

  • High-Performance Liquid Chromatography (HPLC) : To assess purity (>95% typically required for research-grade material) .
  • Mass spectrometry (MS) : For molecular weight confirmation and fragmentation pattern analysis .
  • X-ray crystallography (if single crystals are obtainable): To resolve 3D conformation and hydrogen bonding interactions .

Q. What safety protocols are recommended for handling this compound?

  • Personal protective equipment (PPE) : Lab coat, nitrile gloves, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of hydrochloride salts .
  • Storage : In airtight containers at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the oxazole ring) influence biological activity?

Comparative studies on analogs reveal:

  • Electron-withdrawing groups (e.g., trifluoromethyl in ): Enhance metabolic stability but may reduce solubility .
  • Aromatic substituents (e.g., fluorophenyl in ): Improve target binding via π-stacking interactions with proteins . Methodological approach : Synthesize derivatives, then evaluate in vitro activity (e.g., IC50_{50} assays) and pharmacokinetic properties (e.g., LogP measurements) .

Q. How can contradictory data on substituent effects in SAR studies be resolved?

Contradictions often arise from differences in:

  • Assay conditions (e.g., pH, temperature) affecting ionization states .
  • Target specificity (e.g., enzyme vs. receptor binding) . Resolution strategies :
  • Standardized protocols : Use identical buffer systems and cell lines for comparisons.
  • Computational docking : To predict binding modes and identify steric/electronic conflicts .

Q. What experimental techniques elucidate the compound’s mechanism of action in enzyme inhibition?

  • Surface plasmon resonance (SPR) : Measures real-time binding kinetics to purified enzymes .
  • Isothermal titration calorimetry (ITC) : Quantifies binding affinity and thermodynamic parameters .
  • Mutagenesis studies : Identify critical amino acids in the enzyme’s active site .

Q. How can computational modeling optimize this compound’s pharmacokinetic profile?

  • Molecular dynamics simulations : Predict solubility and membrane permeability based on LogP and polar surface area .
  • ADMET prediction tools : Estimate toxicity risks (e.g., Ames test predictions) .
  • Docking studies : Prioritize derivatives with improved binding energy scores .

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